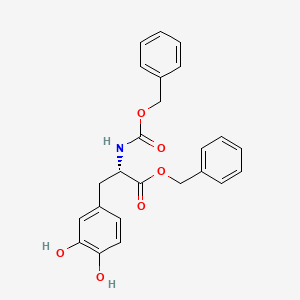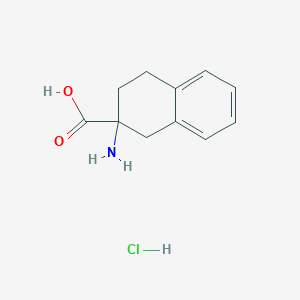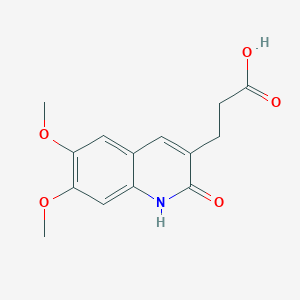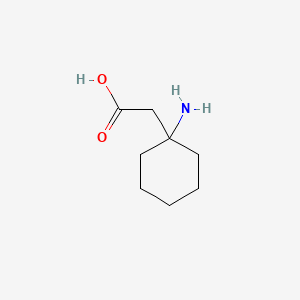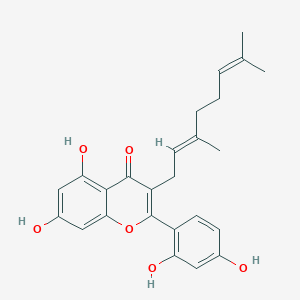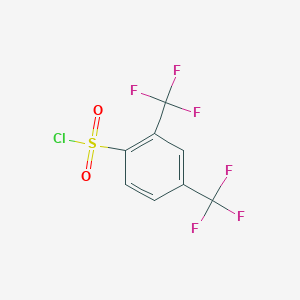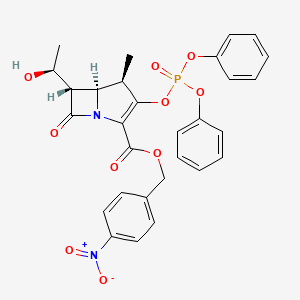
C29H27N2O10P
Overview
Description
The compound with the molecular formula C29H27N2O10P beta-Methyl vinyl phosphate . It is a significant intermediate in the synthesis of various antibiotics, particularly carbapenem antibiotics such as meropenem . This compound is characterized by its complex structure, which includes a bicyclic ring system and multiple functional groups, making it a versatile intermediate in pharmaceutical chemistry.
Mechanism of Action
Target of Action
The compound C29H27N2O10P, also known as beta-Methyl vinyl phosphate (MAP), is an advanced carbapenem intermediate used in the preparation of various antibiotics . The primary targets of this compound are bacterial cell wall synthesis enzymes. By inhibiting these enzymes, the compound prevents the bacteria from forming a functional cell wall, which is crucial for their survival.
Biochemical Pathways
The affected biochemical pathway is the bacterial cell wall synthesis pathway. When beta-Methyl vinyl phosphate (MAP) inhibits the enzymes involved in this pathway, it disrupts the formation of peptidoglycan, a major component of the bacterial cell wall. This disruption affects the downstream effects of the pathway, including cell wall cross-linking and overall cell wall structure and function .
Pharmacokinetics
The pharmacokinetics of beta-Methyl vinyl phosphate (MAP) involve its absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can significantly impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The result of the action of beta-Methyl vinyl phosphate (MAP) is the disruption of the bacterial cell wall structure. This disruption leads to cell lysis and the eventual death of the bacteria. Therefore, this compound has a bactericidal effect, making it effective in the treatment of bacterial infections .
Action Environment
The action of beta-Methyl vinyl phosphate (MAP) can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, factors such as pH and temperature can also impact the compound’s action. It’s also worth noting that the compound should be stored long-term at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Beta-Methyl vinyl phosphate plays a crucial role in biochemical reactions, particularly in the synthesis of antibiotics. It interacts with several enzymes and proteins during these processes. For instance, it is involved in the preparation of p-nitrobenzyl (4R,5R,6S)-3-diphenylphosphoryloxy-6-®-1-hydroxyethyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, an intermediate in the synthesis of carbapenem antibiotics . The interactions primarily involve the formation of phosphoester bonds, which are critical for the stability and functionality of the resulting antibiotic compounds.
Cellular Effects
Beta-Methyl vinyl phosphate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of carbapenem antibiotics means it indirectly impacts bacterial cell wall synthesis, leading to the inhibition of bacterial growth and proliferation . This compound’s interaction with bacterial enzymes disrupts their normal function, thereby exerting its antibacterial effects.
Molecular Mechanism
The molecular mechanism of beta-Methyl vinyl phosphate involves its binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes involved in the synthesis of carbapenem antibiotics, facilitating the formation of key intermediates through phosphoester bond formation . This process involves enzyme inhibition or activation, depending on the specific biochemical pathway. Additionally, beta-Methyl vinyl phosphate can influence gene expression by interacting with regulatory proteins, thereby modulating the synthesis of essential biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of beta-Methyl vinyl phosphate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function, particularly in in vitro studies, indicate that it can lead to sustained inhibition of bacterial growth, making it a valuable compound in antibiotic synthesis.
Dosage Effects in Animal Models
The effects of beta-Methyl vinyl phosphate vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, there may be toxic effects, including potential damage to host tissues. These dosage-dependent effects are crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
Beta-Methyl vinyl phosphate is involved in several metabolic pathways, particularly those related to antibiotic synthesis. It interacts with enzymes such as carbapenem synthase, facilitating the formation of carbapenem antibiotics . These interactions influence metabolic flux and metabolite levels, ensuring the efficient production of the desired antibiotic compounds.
Transport and Distribution
Within cells and tissues, beta-Methyl vinyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in target sites, such as bacterial cells . The compound’s distribution is critical for its effectiveness in inhibiting bacterial growth and ensuring the successful synthesis of antibiotics.
Subcellular Localization
Beta-Methyl vinyl phosphate is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm, where it interacts with enzymes involved in antibiotic synthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications, ensuring its proper function and activity within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl vinyl phosphate involves several steps, starting from readily available starting materials. One common method involves the reaction of p-nitrobenzyl (4R,5R,6S)-3-diphenylphosphoryloxy-6-[®-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires the use of solvents such as chloroform and methanol, and the product is purified through crystallization .
Industrial Production Methods
In an industrial setting, the production of beta-Methyl vinyl phosphate is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Beta-Methyl vinyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Beta-Methyl vinyl phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly antibiotics.
Biology: It serves as a tool for studying enzyme mechanisms and biochemical pathways.
Medicine: It is a key intermediate in the production of carbapenem antibiotics, which are used to treat severe bacterial infections.
Industry: It is used in the large-scale production of pharmaceuticals and other fine chemicals
Comparison with Similar Compounds
Beta-Methyl vinyl phosphate is unique due to its specific structure and reactivity. Similar compounds include:
Meropenem: Another carbapenem antibiotic with a similar bicyclic ring structure.
Imipenem: A carbapenem antibiotic with a slightly different side chain, leading to different pharmacokinetic properties.
Ertapenem: A carbapenem antibiotic with a longer half-life, allowing for once-daily dosing
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and spectrum of activity, highlighting the uniqueness of beta-Methyl vinyl phosphate as an intermediate in their synthesis.
Properties
IUPAC Name |
(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1S)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19+,24-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STULDTCHQXVRIX-APTYZTEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@H](C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



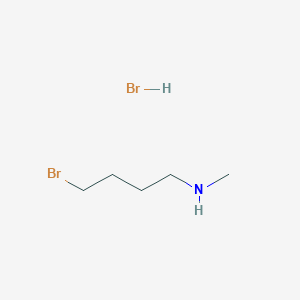


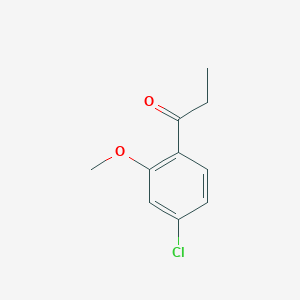

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B3036581.png)
![5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine](/img/structure/B3036583.png)
